Herbicidal Activity Spectrum: Dimethylamino vs. Diethylamino
In a direct head-to-head comparison within the same patent, 2-dimethylamino-5-(2',4'-dimethylphenyl)-1,3,4-oxadiazole (the derivative incorporating the target dimethylamine substructure) is characterized as a predominantly post-emergent herbicide, whereas its diethylamino analog 2-diethylamino-5-p-tolyl-1,3,4-oxadiazole exhibits both pre- and post-emergent activity [1]. This functional divergence underscores that the 2-amino substituent alone dictates the application mode of the 5-aryl-1,3,4-oxadiazole series.
| Evidence Dimension | Herbicidal activity spectrum (pre-emergent vs. post-emergent) |
|---|---|
| Target Compound Data | Predominantly post-emergent activity |
| Comparator Or Baseline | 2-Diethylamino-5-p-tolyl-1,3,4-oxadiazole: both pre- and post-emergent activity |
| Quantified Difference | Functional category difference: post-emergent only vs. dual pre- and post-emergent |
| Conditions | Greenhouse herbicidal evaluation on crabgrass (pre-emergent) and broadleaf weeds (post-emergent) as described in US Patent 3,718,452 |
Why This Matters
For users selecting a 2-amino-1,3,4-oxadiazole building block for herbicide development, the N,N-dimethyl variant predisposes the final compound toward a post-emergent application profile, which is a critical selection criterion distinct from diethylamino or other amino variants.
- [1] US Patent 3,718,452. (1973). Combating unwanted vegetation with 2-aryl-5-substituted 1,3,4-oxadiazoles. Assignee: Gulf Research & Development Co. View Source
